N-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known as PI-1840, is a non-covalent, rapidly reversible proteasome inhibitor. [, , , ] It exhibits high selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for protein degradation within cells. [, , , ] This selectivity makes PI-1840 a valuable tool in scientific research, particularly in cancer biology, where dysregulation of the UPS plays a significant role. [, , ]
The synthesis of PI-1840 involves several key steps that can be categorized into specific methodologies. The compound is derived from structural analogs of previously established proteasome inhibitors, particularly focusing on modifications that enhance selectivity and potency.
The molecular structure of PI-1840 reveals a complex arrangement conducive to its biological activity.
PI-1840 undergoes various chemical reactions primarily related to its interaction with the proteasome:
The mechanism by which PI-1840 exerts its effects involves several biochemical pathways:
PI-1840 exhibits several notable physical and chemical properties:
PI-1840 has significant potential applications in scientific research and therapeutic development:
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, degrading >80% of damaged or regulatory proteins, including those governing cell cycle progression (e.g., cyclins), apoptosis (e.g., Bax), and NF-κB signaling (e.g., IκB-α) [1] [9]. Cancer cells exhibit heightened dependence on UPS due to:
First-generation proteasome inhibitors (e.g., bortezomib) revolutionized hematologic malignancy treatment but show minimal efficacy against solid tumors. Key limitations include:
PI-1840 emerged from systematic optimization of hit compound PI-1833 (IC₅₀ = 0.60 µM), identified via high-throughput screening of 50,000 compounds [5] [7]:
Table 1: Key SAR Findings in PI-1840 Development
Modification Site | Structural Change | CT-L IC₅₀ | Cellular Potency |
---|---|---|---|
Parent compound | PI-1833 (unsubstituted phenyl) | 0.60 µM | 3.5 µM (MDA-MB-468) |
A-ring | para-Butyl substitution | 42 nM | 0.89 µM |
B-ring | meta-Pyridyl replacement | 27 nM | 0.37 µM |
Amide linker | Isopropyl retention | Critical | Critical |
Mass spectrometry and dialysis studies confirmed PI-1840’s noncovalent binding mechanism, showing rapid reversibility within minutes versus hours for covalent inhibitors [1] [5]. Additionally, PI-1840 exhibited >100-fold selectivity for constitutive proteasomes over immunoproteasomes—addressing a key limitation of bortezomib [1].
PI-1840 demonstrates distinct advantages over covalent proteasome inhibitors in solid tumor models:
Table 2: Preclinical Comparison of PI-1840 vs. Bortezomib
Parameter | PI-1840 | Bortezomib |
---|---|---|
Binding mechanism | Noncovalent, reversible | Covalent, irreversible |
CT-L IC₅₀ (purified) | 27 nM | 3.4 nM |
Selectivity (CP vs. IP) | >100-fold | <5-fold |
Solid tumor growth inhibition | Significant (breast, OS) | Minimal |
NF-κB suppression | Strong (IκB-α accumulation) | Transient |
Immunoproteasome effects | Minimal | Severe (immune cell impairment) |
These findings position PI-1840 as a promising template for next-generation proteasome inhibitors targeting recalcitrant solid tumors.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: